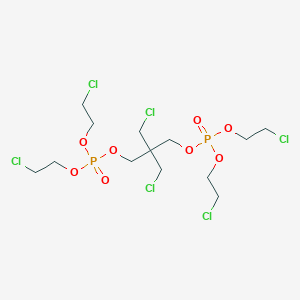
3,4,5-Trichloronitrobenzene
Descripción general
Descripción
3,4,5-Trichloronitrobenzene is a chemical compound with the molecular formula C6H2Cl3NO2 . It is used as a reagent in the synthesis of INT131, a PPARγ molecule that regulates insulin sensitivity . It is also used in the synthesis of thyroid hormone receptor β selective ligands that are used in hormone treatments .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trichloronitrobenzene consists of a benzene ring with three chlorine atoms and one nitro group attached to it . The average mass of the molecule is 226.445 Da .Physical And Chemical Properties Analysis
3,4,5-Trichloronitrobenzene is a white to light yellow crystal powder . It has a melting point of 68-71 °C and a boiling point of 288°C . The density of the compound is 1.8070 and it has a refractive index of 1.6300 . It is slightly soluble in chloroform and methanol, but insoluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis
“3,4,5-Trichloronitrobenzene” is used as a reagent in chemical synthesis . It is used in the production of various organic compounds due to its reactivity .
Intermediate in Pesticide Production
This compound is used as an intermediate in the production of pesticides . Specifically, it is used in the synthesis of Hexaflumuron, a benzoylphenylurea insecticide .
Research and Development
“3,4,5-Trichloronitrobenzene” is used in research and development laboratories. It is often used in experiments to understand its properties and potential applications .
Industrial Applications
In the industry, “3,4,5-Trichloronitrobenzene” is used in the production of dyes, pharmaceuticals, and resins .
Environmental Studies
This compound is used in environmental studies to understand its impact on the environment. It helps in studying the degradation and transformation processes of chloronitrobenzenes in the environment .
Toxicological Studies
“1,2,3-Trichloro-5-nitrobenzene” is used in toxicological studies. It helps in understanding the nephrotoxic potential of chloronitrobenzenes in animal models and human kidney cells .
Safety and Hazards
3,4,5-Trichloronitrobenzene is considered hazardous . It can cause skin and eye irritation . When heated to decomposition, it may emit very toxic fumes of carbon monoxide, carbon dioxide, oxides of nitrogen and hydrogen chloride gas . It is probably combustible .
Relevant Papers One paper suggests that Trichloronitrobenzenes (TCNBs) are potent nephrotoxicants, with 3,4,5-TCNB being the most potent, and free radicals play a role in their cytotoxicity .
Mecanismo De Acción
Biochemical Pathways
3,4,5-Trichloronitrobenzene is involved in several biochemical pathways. One study found that the tetrachlorobenzene dioxygenases from certain Burkholderia sp. strains can catalyze the conversion of 3,4,5-Trichloronitrobenzene to nitrite and 3,4,6-trichlorocatechol . This suggests that the compound may play a role in the biodegradation of chlorinated aromatic compounds.
Result of Action
Exposure to 3,4,5-Trichloronitrobenzene may cause eye and skin irritation. Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentration can cause cyanosis . The compound may be harmful by inhalation, ingestion, or skin absorption, and it can cause skin and eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trichloronitrobenzene. For instance, the compound is insoluble in water , which could affect its distribution and action in aquatic environments. Additionally, it is likely combustible , which could influence its stability under certain conditions.
Propiedades
IUPAC Name |
1,2,3-trichloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLCSFGOTLUREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026205 | |
| Record name | 3,4,5-Trichloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,5-trichloronitrobenzene appears as pale-yellow crystals or yellow crystalline solid. (NTP, 1992) | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992) | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.807 (NTP, 1992) - Denser than water; will sink | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3,4,5-Trichloronitrobenzene | |
CAS RN |
20098-48-0 | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Trichloro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trichloronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20098-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trichloro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH0CU8672K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
162.5 °F (NTP, 1992) | |
| Record name | 3,4,5-TRICHLORONITROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the planar structure of 3,4,5-Trichloronitrobenzene significant?
A1: [] 3,4,5-Trichloronitrobenzene exhibits a planar structure where the nitro (NO2) group lies in the same plane as the benzene ring. This planar conformation is crucial for understanding its reactivity and potential interactions with other molecules. Interestingly, 2,3,5,6-tetrachloronitrobenzene, a related compound with an additional chlorine atom, deviates from this planar arrangement. Its nitro group is significantly tilted relative to the benzene ring []. This structural difference can significantly impact their respective chemical behaviors and applications.
Q2: Are there any known toxicological concerns associated with 3,4,5-Trichloronitrobenzene?
A3: While the provided research doesn’t directly assess the toxicity of 3,4,5-Trichloronitrobenzene, it's important to note that structurally similar chloronitrobenzenes have shown nephrotoxic effects []. Studies on 3,4-Dichloronitrobenzene and 1,2,3-trichloro-5-nitrobenzene, using isolated rat kidney cells, demonstrated their ability to cause cellular damage []. This toxicity appears linked to the formation of reactive metabolites, as indicated by the mitigating effects observed with cytochrome P450 inhibitors. Furthermore, the protective effects of antioxidants suggest the involvement of free radicals in the mechanism of cell damage []. Given these findings on related compounds, careful evaluation of the toxicological profile of 3,4,5-Trichloronitrobenzene is crucial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















